molecular formula C17H12N2O3S2 B2509649 (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid CAS No. 868148-32-7

(Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid

Cat. No. B2509649
M. Wt: 356.41
InChI Key: PMNYDYSJMOODLG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a thiazolidine derivative, which is a class of compounds known for their diverse biological activities. Thiazolidines typically contain a 1,3-thiazolidine ring, which is a five-membered ring consisting of three carbon atoms and one each of nitrogen and sulfur atoms. The compound described here also contains a pyridine moiety, an aromatic ring with nitrogen as one of the atoms, which is known to contribute to the bioactivity of molecules.

Synthesis Analysis

The synthesis of thiazolidine derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of Some New 3-Oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]-and N-Acetylated Pyrimidines" discusses the synthesis of related thiazolo[3,2-a]pyrimidine derivatives by reacting dihydropyrimidones with chloroacetic acid, sodium acetate, and benzaldehyde . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is often confirmed using spectroscopic and spectrometric techniques. For example, the paper "Discovery of Methyl (5 Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases" describes the use of Fourier transform infrared spectroscopy, 1H and 13C nuclear magnetic resonance, mass spectrometry, and X-ray diffraction crystallography to confirm the structures of synthesized compounds . These techniques could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. The paper "Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides" explores the reactions of thiazolidine derivatives with nitrile oxides to produce different compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely depending on their specific substituents. The papers provided do not detail the properties of the exact compound , but they do suggest that thiazolidine derivatives can be isolated in high yields and in pure form, as mentioned in the paper on the oxidative aromatization of Hantzsch 1,4-dihydropyridines . The solubility, melting point, and stability of the compound would likely be influenced by the presence of the pyridine moiety and the specific configuration of the thioxothiazolidin ring.

Scientific Research Applications

Antifungal and Antimicrobial Potential

Compounds related to (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid have been explored for their potential antifungal and antimicrobial activities. A study conducted by Doležel et al. (2009) prepared derivatives of rhodanineacetic acid, demonstrating strong inhibition against several Candida species and Trichosporon asahii, highlighting their potential as antifungal compounds (Doležel et al., 2009). Furthermore, compounds based on rhodanine-3-acetic acid derivatives showed considerable antimicrobial activity against mycobacteria, with one derivative displaying high activity against Mycobacterium tuberculosis (Krátký et al., 2017).

Photophysical Properties

Another aspect of the scientific research into this compound involves studying its photophysical properties. Jachak et al. (2021) synthesized novel chromophores based on the structure, observing significant absorption and emission wavelengths, indicating potential applications in fluorescence and as laser dyes due to their intramolecular charge transfer characteristics and viscosity-induced emission properties (Jachak et al., 2021).

Aldose Reductase Inhibition

The derivatives of (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid have also been explored for their pharmacological activity, specifically as aldose reductase inhibitors, a key enzyme implicated in diabetic complications. A study found that these compounds were potent inhibitors of aldose reductase, with some derivatives outperforming the clinical drug epalrestat. This suggests their potential utility in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

The thioxothiazolidin-4-one derivatives, structurally related to (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid, have been synthesized and evaluated for their anticancer and antiangiogenic activities. Studies on mouse Ehrlich Ascites Tumor models showed that these compounds significantly reduced tumor volume and exhibited strong antiangiogenic effects, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

properties

IUPAC Name

2-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-15(21)9-11-4-6-13(7-5-11)19-16(22)14(24-17(19)23)10-12-3-1-2-8-18-12/h1-8,10H,9H2,(H,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYDYSJMOODLG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.